molecular formula C12H10O2 B13611420 Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- CAS No. 1314722-98-9

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

Cat. No.: B13611420
CAS No.: 1314722-98-9
M. Wt: 186.21 g/mol
InChI Key: CRPOCCTWTFZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is an organic compound with the molecular formula C12H10O2. This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of 3-ethynylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its specialized nature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Oxidized derivatives such as ketones and aldehydes.

    Reduction: Reduced forms like alcohols.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the ethynylphenyl substituent, making it less versatile in certain reactions.

    1-Phenylcyclopropanecarboxylic acid: Similar structure but without the ethynyl group, affecting its reactivity and applications.

Uniqueness: Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is unique due to the presence of both the cyclopropane ring and the ethynylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

1314722-98-9

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-(3-ethynylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H10O2/c1-2-9-4-3-5-10(8-9)12(6-7-12)11(13)14/h1,3-5,8H,6-7H2,(H,13,14)

InChI Key

CRPOCCTWTFZKAQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.